molecular formula C4H9O3Si B14274279 CID 78061122

CID 78061122

Cat. No.: B14274279
M. Wt: 133.20 g/mol
InChI Key: VSHVYDGXYNKSRP-UHFFFAOYSA-N
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Description

CID 78061122 is a unique compound cataloged in the PubChem database, a widely recognized repository for chemical information managed by the National Center for Biotechnology Information (NCBI). Notably, "CID" in some contexts within the evidence refers to unrelated terms, such as "chemical-induced disease" (-15) or "collision-induced dissociation" (), creating ambiguity .

Properties

Molecular Formula

C4H9O3Si

Molecular Weight

133.20 g/mol

InChI

InChI=1S/C2H4O2.C2H5OSi/c1-2(3)4;3-1-2-4/h1H3,(H,3,4);3H,1-2H2

InChI Key

VSHVYDGXYNKSRP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C(C[Si])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78061122 involves several steps, typically starting with the preparation of intermediate compounds. The synthetic route may include:

    Initial Reaction: The starting materials undergo a reaction under controlled conditions, often involving catalysts or specific reagents.

    Intermediate Formation: The initial reaction products are further processed to form intermediates, which are crucial for the final compound.

    Final Synthesis: The intermediates undergo a final reaction, often involving purification steps to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and optimized conditions to ensure high yield and purity. The process may involve:

    Batch Processing: Where the reactions are carried out in batches, allowing for control over reaction conditions and product quality.

    Continuous Processing: For large-scale production, continuous processing methods are employed to ensure a steady supply of the compound.

Chemical Reactions Analysis

Types of Reactions

CID 78061122 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Catalysts: Various catalysts may be used to facilitate these reactions, such as palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce different oxidized derivatives, while reduction can yield various reduced forms.

Scientific Research Applications

CID 78061122 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: Plays a role in biological studies, including enzyme reactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug development.

    Industry: Utilized in the production of various industrial products, including polymers and specialty chemicals.

Mechanism of Action

The mechanism by which CID 78061122 exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It can bind to specific receptors, triggering or blocking biological responses.

    Signal Transduction: Involvement in signal transduction pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Due to the lack of specific data on CID 78061122 in the provided evidence, a direct comparison with analogs is challenging. However, general methodologies for comparing bioactive compounds can be inferred:

Structural and Functional Analogues

PubChem lists compounds with structural similarities based on molecular fingerprints or scaffold analysis. For example, highlights bioactive compounds from Hibiscus sabdariffa, such as hibiscus acid (CID: 6481826) and protocatechuic acid (CID: 72), which share functional groups (e.g., phenolic acids) but differ in side chains and biological targets . If this compound belongs to a similar class, comparisons might focus on:

  • Bioactivity : Efficacy in assays (e.g., IC₅₀ values for enzyme inhibition).
  • Pharmacokinetics : Absorption, distribution, metabolism, and excretion (ADME) profiles.
  • Toxicity : LD₅₀ or adverse effect thresholds.

Methodological Frameworks for Comparison

The evidence emphasizes analytical techniques relevant to compound characterization:

  • Mass Spectrometry (MS): Source-in CID in LC-ESI-MS () enables structural differentiation of isomers (e.g., ginsenosides) .
  • Collision Cross-Section (CCS) : Used in metabolomics to distinguish compounds with identical masses but divergent structures () .
  • Chromatographic Profiling : GC-MS or LC-ELSD () can resolve retention time differences among analogs .

Challenges in Comparative Studies

  • Ambiguity in CID Terminology: The term "CID" is context-dependent. For instance, refers to "chemotherapy-induced diarrhea," while discusses "coal interface detection," unrelated to chemical compounds .
  • Data Gaps: No spectral or synthetic data for this compound is provided, limiting quantitative comparisons.

Limitations and Recommendations

The absence of specific data for this compound in the evidence underscores the need to consult primary PubChem entries or peer-reviewed studies. Future work should:

  • Validate structural and functional data via experimental or computational tools (e.g., molecular docking, QSAR modeling).
  • Clarify the context of "CID" to avoid misinterpretation.

For authoritative details on this compound, direct access to PubChem (https://pubchem.ncbi.nlm.nih.gov/ ) is recommended.

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